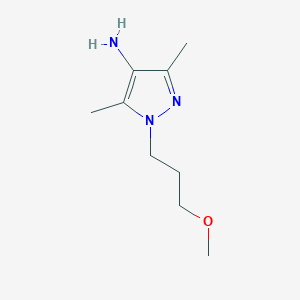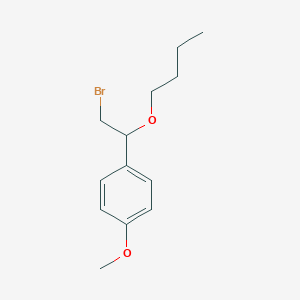
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring, a methylamino group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the methylamino group: This step involves the alkylation of the pyrazole ring with a methylamine derivative.
Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester and amino groups.
Substitution: Substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group may enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(amino)-4-(1h-pyrazol-1-yl)butanoate: Lacks the methyl group on the amino group.
Ethyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(methylamino)-4-(1h-imidazol-1-yl)butanoate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the methylamino group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 2-(methylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C9H15N3O2/c1-10-8(9(13)14-2)4-7-12-6-3-5-11-12/h3,5-6,8,10H,4,7H2,1-2H3 |
InChI-Schlüssel |
MYOCOHUGFTYNDA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCN1C=CC=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
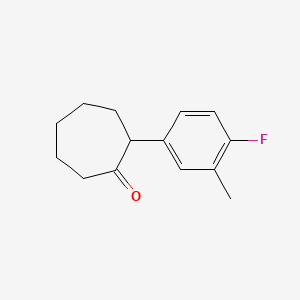
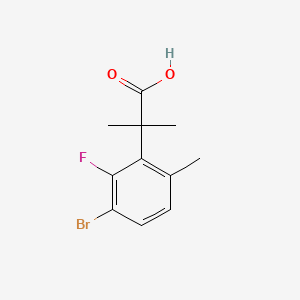
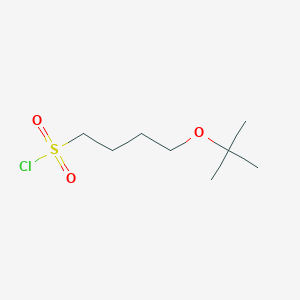
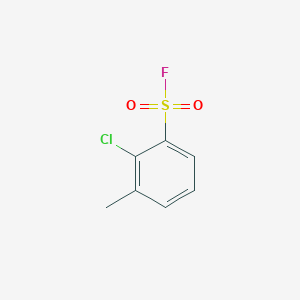
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
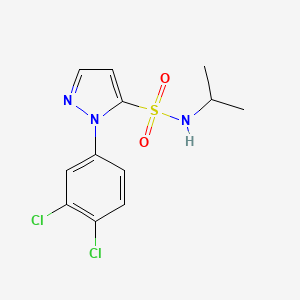

![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
